![molecular formula C4H9N3O B1487851 3-Aminoazetidine-1-carboxamide CAS No. 1343806-33-6](/img/structure/B1487851.png)
3-Aminoazetidine-1-carboxamide
Overview
Description
3-Aminoazetidine-1-carboxamide is a chemical compound with the molecular formula C4H9N3O . It is related to 3-(aminomethyl)azetidine-1-carboxamide hydrochloride, which has a molecular weight of 165.62 .
Synthesis Analysis
The synthesis of 3-Aminoazetidines involves bioisosteric modification of 3-α-Oxyazetidine . The process includes the reaction of carbonyl compounds with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
The molecular structure of 3-Aminoazetidine-1-carboxamide is characterized by a four-membered azetidine ring, which includes a basic secondary amine . This structure is driven by a considerable ring strain, making it more stable than related aziridines .Chemical Reactions Analysis
Azetidines, including 3-Aminoazetidine-1-carboxamide, exhibit unique reactivity due to their high ring-strain energy . This reactivity can be triggered under appropriate reaction conditions, leading to various chemical reactions .Physical And Chemical Properties Analysis
3-Aminoazetidine-1-carboxamide is a powder at room temperature .Scientific Research Applications
Exploration of 3-Aminoazetidines in Antidepressant Development
Researchers have synthesized novel 3-aminoazetidine derivatives to develop broad-spectrum antidepressants. By bioisosteric modification of 3-α-oxyazetidine, they aimed to identify compounds with inhibitory activities against serotonin, norepinephrine, and dopamine reuptake. The study highlighted compound 10dl as a promising candidate for further studies, emphasizing its potential in treating depression through triple reuptake inhibition (Minsoo Han et al., 2014).
Anticancer Applications
A series of functionalized amino acid derivatives, including 3-aminoazetidine-1-carboxamide analogs, were synthesized and evaluated for their cytotoxicity against human cancer cell lines. Some compounds demonstrated significant cytotoxicity, suggesting the potential of 3-aminoazetidine-1-carboxamide derivatives in designing new anticancer agents (Vivek Kumar et al., 2009).
Conformational Studies for Drug Design
The synthesis of model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids provided insights into the conformational features of these C-tetrasubstituted amino acids. The research suggested that the 3-aminoazetidine-3-carboxylic acid moiety might act as a turn inducer, offering new possibilities for designing foldamers with predictable 3D structures for drug development (A. Žukauskaitė et al., 2014).
Antimicrobial and Antituberculosis Activity
Novel 1H-1,2,3-triazole-4-carboxamides, including derivatives synthesized via base-mediated click azide reactions, showed promising antimicrobial activities against primary pathogens such as Escherichia coli, Klebsiella pneumonia, and Staphylococcus aureus. These findings highlight the potential of 3-aminoazetidine-1-carboxamide derivatives in developing new antimicrobial agents (N. Pokhodylo et al., 2021).
Safety and Hazards
The safety data sheet for a related compound, Boc-3-aminoazetidine, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .
Future Directions
Azetidines, including 3-Aminoazetidine-1-carboxamide, are important in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely focus on further understanding their synthesis, reactivity, and applications .
properties
IUPAC Name |
3-aminoazetidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O/c5-3-1-7(2-3)4(6)8/h3H,1-2,5H2,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTWYNOXCIFOJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminoazetidine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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